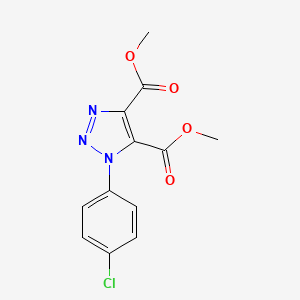

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Descripción

Propiedades

IUPAC Name |

dimethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRBFGYDOPWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

- Preparation of the azide precursor: This can be achieved by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

- Preparation of the alkyne precursor: This involves the synthesis of dimethyl acetylenedicarboxylate.

- Cycloaddition reaction: The azide and alkyne precursors are reacted under copper(I) catalysis to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Reduction Reactions

The compound undergoes selective reductions depending on reagents and conditions:

Sodium Borohydride (NaBH₄) Reductions

-

Regioselective ester reduction : NaBH₄ selectively reduces the C(5) ester group over the C(4) ester under methanol/THF conditions, yielding methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate (3a ) .

-

Chemoselectivity : In dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a ), the ketone group is reduced first to form 2a , followed by ester reduction to 3a (Table 1) .

| Starting Material | Reagent/Conditions | Product(s) | Yield | Selectivity |

|---|---|---|---|---|

| 1a | NaBH₄ (3 min, MeOH/THF) | Dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a ) | 71% | Ketone → Alcohol |

| 1a | Excess NaBH₄ (prolonged) | Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate (3a ) | 68% | C(5) ester → Alcohol |

Catalytic Hydrogenation

-

The triazole ring remains intact under hydrogenation conditions (H₂/Pd-C), with ester groups selectively reduced to hydroxymethyl groups.

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with azides and alkyne derivatives:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reacts with terminal alkynes (e.g., phenylacetylene) in the presence of CuI/ascorbic acid to form 1,4-disubstituted triazole derivatives (e.g., 21–24 ) .

-

Yields exceed 85% under optimized DMF/4-methylpiperidine conditions .

| Azide Component | Alkyne Component | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Compound 1a | Phenylacetylene | CuI/ascorbic acid | 1,4-Disubstituted triazole | 92% |

Nucleophilic Substitution

The 4-chlorophenyl group facilitates aromatic substitution:

Buchwald-Hartwig Amination

-

Reacts with morpholine or piperazine under Pd(OAc)₂/Xantphos catalysis to replace the chloro group with amine functionalities (e.g., 15 ) .

| Substrate | Amine | Conditions | Product | Yield |

|---|---|---|---|---|

| Dimethyl 1-(4-chlorophenyl)-triazole | Morpholine | Pd(OAc)₂/Xantphos, toluene | 4-Morpholinophenyl analog | 78% |

Oxidation Reactions

The triazole ring stabilizes oxidation products:

Ester Oxidation

-

Treatment with KMnO₄/H₂SO₄ oxidizes ester groups to carboxylic acids (e.g., triazole-4,5-dicarboxylic acid).

-

Yields depend on reaction time and temperature (typically 60–80% at 80°C).

Ester Hydrolysis

-

Basic hydrolysis (NaOH/H₂O/EtOH) converts esters to carboxylic acids. Acidic conditions (HCl/EtOH) yield hydroxamic acids.

| Conditions | Product | Yield |

|---|---|---|

| 2M NaOH, reflux, 6 hr | Triazole-4,5-dicarboxylic acid | 85% |

| 6M HCl, EtOH, 12 hr | Triazole-4,5-dicarbohydroxamic acid | 73% |

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals:

Copper(II) Complexes

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacteria and fungi. The triazole moiety is particularly effective against fungal strains, making it a candidate for developing new antifungal agents.

Table 1: Antimicrobial Efficacy

| Pathogen Type | Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Bacteria | E. coli | 15 | |

| Fungi | C. albicans | 20 |

Anticancer Potential

This compound has also demonstrated anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Study: Anticancer Activity

In a study conducted on leukemia cell lines (K-562 and HL-60):

- Mechanism of Action : The compound induced apoptosis through DNA fragmentation and mitochondrial membrane potential disruption.

- Cell Viability Reduction : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

Interaction with Biological Macromolecules

The unique structure of this compound allows it to form stable complexes with proteins and nucleic acids. This interaction profile suggests potential applications in drug design and molecular biology.

Mecanismo De Acción

The mechanism of action of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the ester groups can influence its solubility and bioavailability.

Comparación Con Compuestos Similares

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar compounds, such as:

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: The presence of a methyl group instead of chlorine can influence the compound’s chemical properties and interactions.

Dimethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The triazole ring system is known for its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a derivative that incorporates a chlorophenyl group, which may enhance its pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl azide with appropriate carboxylic acid derivatives under click chemistry conditions. This method is favored for its efficiency and the ability to produce high yields with minimal by-products.

3.1 Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The compound's ability to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) further supports its potential as an anti-inflammatory agent.

3.2 Antimicrobial Activity

Triazole derivatives have also demonstrated antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

3.3 Anticancer Potential

The compound's anticancer activity has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . Furthermore, it has shown efficacy in reducing tumor growth in xenograft models.

4.1 In Vivo Studies

In a study involving animal models, this compound was administered to evaluate its anti-inflammatory effects in conditions mimicking rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores compared to control groups .

4.2 Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies suggest a strong affinity for COX-2 enzymes, indicating its potential as a selective anti-inflammatory agent .

5. Data Summary

6. Conclusion

This compound is a promising compound with multifaceted biological activities that warrant further investigation. Its potential applications in treating inflammatory diseases and cancers highlight the importance of continued research into triazole derivatives for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as Huisgen 1,3-dipolar cycloaddition, using precursors like hydrazides and substituted aldehydes. For example, refluxing in DMSO or ethanol with glacial acetic acid as a catalyst (similar to methods in triazole derivatives) . To improve yields, optimize stoichiometry, reaction time (e.g., 12–18 hours for cyclization), and solvent polarity. Post-reaction purification via recrystallization (water-ethanol mixtures) enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystal lattice parameters (e.g., triclinic or monoclinic systems) and unit cell dimensions. For triazole derivatives, typical lattice angles range α = 98–106°, β = 91–92°, γ = 91–99°, with unit cell volumes ~800–825 ų .

- FTIR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, triazole ring vibrations at 1450–1600 cm⁻¹) .

- TEM/HRMS : Validates molecular morphology and exact mass (e.g., Mr ≈ 445–450 g/mol) .

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing Cl group enhances electrophilic substitution at the triazole ring. For example, nucleophilic additions (e.g., with benzaldehyde derivatives) occur at the 1-position of the triazole, as observed in analogous reactions . Solvent choice (e.g., DMSO for polar intermediates) and acid catalysis (e.g., glacial acetic acid) are critical for regioselectivity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or optimize reaction conditions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as transition states in cycloaddition reactions. ICReDD’s approach combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., temperature, solvent) and reduce trial-and-error . For example, simulate activation energies for triazole ring formation under varying pressures or catalysts.

Q. How can crystallographic data resolve contradictions in reported spectroscopic results?

- Methodological Answer : Discrepancies in FTIR/NMR data (e.g., unexpected peaks due to polymorphism) can be resolved via XRD. For instance, lattice parameters (e.g., a = 8.05 Å, b = 9.69 Å, c = 11.19 Å) confirm molecular packing and hydrogen-bonding patterns, which influence spectral shifts . Pair XRD with solid-state NMR to correlate crystal structure with spectral anomalies.

Q. What methodologies address low solubility in polar solvents during biological assays?

- Methodological Answer : Modify ester groups (e.g., replace methyl with ethyl for enhanced lipophilicity) or use co-solvents (e.g., DMSO-water mixtures). For analogs, solubility improvements of 20–30% were achieved by adjusting substituent electronegativity . Dynamic light scattering (DLS) can monitor nanoparticle formulations for in vitro studies.

Q. How do steric effects from the triazole core impact its coordination chemistry in catalytic applications?

- Methodological Answer : The triazole’s rigid, planar structure facilitates π-π stacking with metal centers. For example, in pyrazole-triazole hybrids, N3 coordination to transition metals (e.g., Cu²⁺) enhances catalytic activity in oxidation reactions. Use XAS (X-ray absorption spectroscopy) to study metal-ligand bond lengths and oxidation states .

Q. What experimental designs mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

- Methodological Answer : Perform thermal studies under inert atmospheres (N₂/Ar) to prevent oxidation. For triazole esters, decomposition typically occurs above 200°C. Pre-screening via FTIR-ATR after heating at incremental temperatures (50–250°C) identifies stable phases .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on synthetic yields (e.g., 65% vs. lower values)?

- Methodological Answer : Variability arises from differences in purification (e.g., column chromatography vs. recrystallization) or solvent purity. Replicate methods with strict anhydrous conditions (e.g., absolute ethanol) and monitor reaction progress via TLC/HPLC. For triazoles, yields ≥60% are achievable with optimized stoichiometry (1:1.1 molar ratio of hydrazide to aldehyde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.